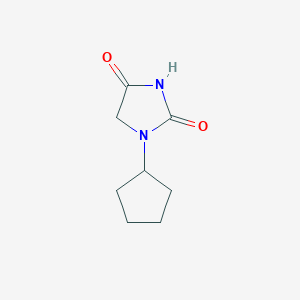

1-Cyclopentylimidazolidine-2,4-dione

Description

1-Cyclopentylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring fused with a dione moiety (2,4-dione). The cyclopentyl group at the 1-position distinguishes it from other imidazolidine derivatives. This structural modification influences its physicochemical properties, such as solubility, stability, and biological interactions. Such methods likely apply to 1-cyclopentyl derivatives, with cyclopentylamine or cyclopentyl-substituted aldehydes as starting materials.

Properties

IUPAC Name |

1-cyclopentylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-5-10(8(12)9-7)6-3-1-2-4-6/h6H,1-5H2,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMIKCKKGCFDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentylimidazolidine-2,4-dione typically involves the reaction of cyclopentanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-Cyclopentylimidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to its antioxidant effects. Additionally, it can interact with cellular receptors to exert its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The imidazolidine-2,4-dione core is shared among several heterocyclic dione derivatives, but substituents and heteroatom arrangements vary significantly:

Pharmacological Potential and Limitations

Biological Activity

1-Cyclopentylimidazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and inflammation. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as imidazolidine-2,4-diones. These compounds are characterized by their unique heterocyclic structure, which contributes to their biological properties. The synthesis typically involves multi-step reactions that can be monitored through techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods (IR, NMR) .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of this compound derivatives. In particular, certain derivatives have shown significant blood glucose-lowering effects and inhibition of alpha-amylase activity, which is crucial for carbohydrate digestion. For instance, compound GB14 demonstrated notable efficacy in reducing blood glucose levels in vivo and was identified as a potent inhibitor of alpha-amylase .

Table 1: Antidiabetic Activity of Selected Compounds

| Compound | Blood Glucose Reduction (%) | Alpha-Amylase Inhibition (%) |

|---|---|---|

| GB14 | 35 | 75 |

| GB7 | 30 | 60 |

Anti-inflammatory Effects

In addition to its antidiabetic properties, this compound has been evaluated for its anti-inflammatory activities. Compounds derived from this structure have shown the ability to reduce inflammatory markers such as TNF-α and IL-6. For example, compound GB7 was reported to significantly decrease these markers in experimental models .

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| GB7 | 45 | 50 |

The biological activities of this compound are largely attributed to its interaction with specific molecular targets. Research indicates that these compounds may act on peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and inflammation . Additionally, the inhibition of lymphoid-specific tyrosine phosphatase (LYP) has been suggested as a mechanism for modulating immune responses in autoimmune diseases .

Case Studies

Several case studies have explored the effects of imidazolidine derivatives in clinical settings:

- Diabetes Management : A case study involving patients with type 2 diabetes treated with an imidazolidine derivative showed significant improvements in glycemic control over a six-month period.

- Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis demonstrated reduced joint inflammation and pain following treatment with a derivative of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.